molecular formula C21H24N7O8P B1682023 Tryptophyl adenylate CAS No. 31528-64-0

Tryptophyl adenylate

Katalognummer: B1682023
CAS-Nummer: 31528-64-0
Molekulargewicht: 533.4 g/mol
InChI-Schlüssel: ZTKQHOGBACRMGC-SQIXAUHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tryptophyl adenylate is a high-energy, enzyme-activated intermediate essential in biochemical research, particularly in the study of non-ribosomal peptide synthesis . This compound is formed through an adenylation reaction catalyzed by adenylate-forming enzymes such as L-tryptophan---[L-tryptophyl-carrier protein] ligase (EC 6.2.1.73) . The reaction involves the activation of the carboxyl group of L-tryptophan using ATP, resulting in the formation of (L-tryptophyl)adenylate and the release of diphosphate . This activated form is then transferred to a carrier protein, a crucial step in the assembly of complex natural products . Research into this compound provides fundamental insights into the broader context of tryptophan metabolism, a field of growing importance in areas such as cancer biology and immunology . Tryptophan metabolism, especially via the kynurenine pathway, is a central topic in cancer metabolism due to its pivotal role in shaping the tumor immune microenvironment and promoting cancer progression . Dysregulation of this pathway, driven by enzymes like IDO (indoleamine 2,3-dioxygenase) and TDO (tryptophan 2,3-dioxygenase), is a key immune evasion mechanism in many malignancies and is correlated with poor prognosis . Consequently, molecular intermediates in these pathways are critical for developing novel therapeutic strategies in oncology . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

31528-64-0

Molekularformel

C21H24N7O8P

Molekulargewicht

533.4 g/mol

IUPAC-Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] (2S)-2-amino-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C21H24N7O8P/c22-12(5-10-6-24-13-4-2-1-3-11(10)13)21(30)36-17-14(7-34-37(31,32)33)35-20(16(17)29)28-9-27-15-18(23)25-8-26-19(15)28/h1-4,6,8-9,12,14,16-17,20,24,29H,5,7,22H2,(H2,23,25,26)(H2,31,32,33)/t12-,14+,16+,17+,20+/m0/s1

InChI-Schlüssel

ZTKQHOGBACRMGC-SQIXAUHQSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O)N

Isomerische SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O)N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O)N

Aussehen

Solid powder

Andere CAS-Nummern

31528-64-0

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

tryptophyl adenylate
tryptophyl adenylate (1:1)
tryptophyl adenylate, disodium salt (2:1)

Herkunft des Produkts

United States

Enzymology of Tryptophyl Adenylate Formation

Tryptophanyl-tRNA Synthetase (TrpRS) Catalysis

The initial step catalyzed by TrpRS involves the activation of L-Tryptophan, leading to the formation of an enzyme-bound intermediate, L-Tryptophyl adenylate (Trp-AMP). This reaction is classified under EC 6.1.1.2.

The adenylation step is the initial and critical phase of L-Tryptophan activation. In this reaction, the α-carboxylate oxygen of L-Tryptophan nucleophilically attacks the α-phosphate of adenosine (B11128) triphosphate (ATP) encyclopedia.pub. This results in the formation of enzyme-bound L-Tryptophyl adenylate (Trp-AMP) and the concurrent release of inorganic pyrophosphate (PPi) nih.govportlandpress.comresearchgate.netnih.govencyclopedia.puboup.com.

ATP binding to TrpRS induces conformational changes within the enzyme, which can destabilize the enzyme structure prior to the formation of the transition state nih.govrcsb.org. This induced-fit mechanism is crucial as it strengthens the active-site interactions with ATP, effectively storing conformational free energy that is subsequently recovered for catalysis nih.govrcsb.org. Mutational studies have demonstrated that TrpRS variants unable to bind L-Tryptophan or possessing blocked ATP-binding pockets are consequently unable to generate tryptophyl adenylate portlandpress.com. Notably, unlike some other aminoacyl-tRNA synthetases, TrpRS, as a Class I aaRS, can typically activate its amino acid substrate smoothly in the absence of its cognate tRNA encyclopedia.pubnih.govoup.com.

Within the active site of TrpRS, the Mg²⁺ ion is coordinated directly by three phosphate (B84403) oxygens of ATP and two water molecules, without making direct contact with the protein itself nih.govnih.govresearchgate.net. Indirect coupling to the enzyme occurs through hydrogen bonds formed between active-site lysine (B10760008) residues (e.g., K111, K192, K195) and the phosphate oxygen atoms that are coordinated to the Mg²⁺ ion rcsb.orgnih.govnih.govresearchgate.net. The catalytic role of Mg²⁺ is subtle, involving protein-metal interactions that promote the metal from an inactive configuration to one that effectively stabilizes the transition state nih.gov. Conformational changes within TrpRS are critical for repositioning the Mg²⁺ ion, thereby facilitating ATP-driven tryptophan activation nih.gov.

A specific region of TrpRS, known as the D1 Switch, a remote and conserved motif, exhibits a highly cooperative interaction with the Mg²⁺ ion nih.govx-mol.net. This interaction is a major contributor to transition state stabilization, accounting for approximately 5 kcal/mole of the catalytic contribution of the Mg²⁺ ion researchgate.netx-mol.net. The affinity of Mg²⁺ for TrpRS is observed to increase approximately 20-fold in the transition state nih.gov. Crystal structures of the pre-transition state (PreTS) complex reveal that the Mg²⁺ ion adopts a strained configuration, characterized by longer distances to the phosphate oxygen atoms compared to those in free Mg²⁺·ATP rcsb.orgnih.govaip.org. This PreTS state represents an excited energy state, positioned higher in energy than the ground states researchgate.net.

The kinetic analysis of TrpRS-mediated this compound synthesis provides insights into the enzyme's catalytic efficiency and substrate interactions.

Pre-steady-state kinetic analysis is a powerful technique used to investigate the rapid, initial phases of enzymatic reactions before a steady state is achieved, often necessitating the use of higher enzyme concentrations to observe the first turnover mit.edu. Studies on the formation of this compound by dimeric TrpRS have frequently revealed biphasic kinetics, particularly when the concentration of L-Tryptophan is below saturation nih.govnih.gov.

This biphasic behavior is attributed to the different affinities of the two subunits of the dimeric enzyme for L-Tryptophan, demonstrating kinetic anticooperativity towards this substrate nih.govnih.gov. For instance, in tryptophanyl-tRNA synthetase from beef pancreas, distinct dissociation constants for tryptophan have been reported: K_T1 = 1.6 ± 0.5 µM and K_T2 = 18.5 ± 3.0 µM at pH 8.0 and 25°C nih.gov. Despite these differing affinities, the rate constant for adenylate formation (k_f) was found to be identical for both active sites, measured at 42 ± 5 s⁻¹ nih.gov.

For Escherichia coli TrpRS, the synthesis of the two adenylates occurs at significantly different rates, reported as 146 ± 17 s⁻¹ and 3.3 ± 0.9 s⁻¹ nih.gov. Corresponding Michaelis constants for ATP and tryptophan were also determined for both the fast and slow sites nih.gov. While some research suggests that both subunits simultaneously form the adenylate nih.gov, fluorescence quenching experiments indicate that conformational changes occur upon substrate complexation, with quenching reaching completion after half of the sites are occupied, suggesting inter-subunit communication and dynamic aspects of the catalytic mechanism nih.gov.

Table 1: Kinetic Parameters for this compound Formation by TrpRS

Enzyme SourceParameter (Substrate)ValueConditions (pH, Temp)Reference
Beef Pancreas TrpRSK_T1 (Tryptophan)1.6 ± 0.5 µMpH 8.0, 25°C nih.gov
Beef Pancreas TrpRSK_T2 (Tryptophan)18.5 ± 3.0 µMpH 8.0, 25°C nih.gov
Beef Pancreas TrpRSk_f (Adenylate formation)42 ± 5 s⁻¹pH 8.0, 25°C nih.gov
Escherichia coli TrpRSRate Constant (Fast site)146 ± 17 s⁻¹Not specified nih.gov
Escherichia coli TrpRSRate Constant (Slow site)3.3 ± 0.9 s⁻¹Not specified nih.gov
Escherichia coli TrpRSK_M (ATP, Fast site)179 ± 35 µMNot specified nih.gov
Escherichia coli TrpRSK_M (Tryptophan, Fast site)23.9 ± 7.9 µMNot specified nih.gov
Escherichia coli TrpRSK_M (ATP, Slow site)116 ± 45 µMNot specified nih.gov
Escherichia coli TrpRSK_M (Tryptophan, Slow site)3.7 ± 2.2 µMNot specified nih.gov

Kinetic Characteristics of TrpRS-Mediated this compound Synthesis

Subunit Cooperativity and Allosteric Effects in Adenylate Formation

TrpRS, typically a homodimer, exhibits complex subunit cooperativity and allosteric effects during this compound formation. Studies on Escherichia coli TrpRS have shown that the synthesis of this compound occurs in two successive chemical processes, with significantly different rates, suggesting a "half-of-the-sites reactivity" mechanism. nih.govnih.gov This implies that the binding and reaction at one active site can influence the catalytic properties of the other subunit within the dimer. nih.gov

Conformational changes within the enzyme are intimately linked to ligand binding and catalytic activity. For instance, the binding of ATP can induce a conformational change in TrpRS, which is associated with the storage of binding free energy that is later utilized in catalysis. rcsb.orgnih.govresearchgate.net In Bacillus subtilis TrpRS, the formation of 4-fluorotryptophanyl-5'-adenylate (a non-fluorescent analog of Trp-AMP) leads to a significant quenching of Trp92 fluorescence, which is essentially complete after half of the active sites are filled. This observation provides evidence for a substrate-dependent mechanism of inter-subunit communication involving conformational changes. nih.gov Such cooperative and directional motions are considered a general feature contributing to catalysis in many enzyme complexes. nih.gov

Determination of Michaelis Constants for Substrates

The efficiency of this compound formation can be characterized by the Michaelis constants (Km) for its substrates, L-tryptophan and ATP. For Escherichia coli tryptophanyl-tRNA synthetase, kinetic studies have determined distinct Km values for the fast and slow sites of this compound synthesis. nih.gov

Table 1: Michaelis Constants for E. coli TrpRS Substrates in Adenylate Formation nih.gov

SubstrateSiteKm (µM)
ATPFast179 ± 35
ATPSlow116 ± 45
L-TryptophanFast23.9 ± 7.9
L-TryptophanSlow3.7 ± 2.2

These data indicate that the enzyme exhibits different affinities for its substrates depending on the catalytic site, further supporting the concept of distinct kinetic behaviors between the two subunits. nih.gov

Structural Basis of TrpRS-Tryptophyl Adenylate Complex Formation

The formation of the TrpRS-tryptophyl adenylate complex involves intricate structural rearrangements within the enzyme, facilitating the precise positioning of substrates for catalysis. Crystal structures of TrpRS, both unliganded and in complex with various ligands including this compound analogs, have provided significant insights into these molecular interactions. nih.govpnas.orgresearchgate.net

Active Site Architecture and Binding Pockets

Tryptophanyl-tRNA synthetase possesses a canonical Rossmann dinucleotide-binding fold in its core domain, which is responsible for the ATP-dependent formation of the aminoacyl-adenylate. ebi.ac.uknih.gov The active site contains distinct binding pockets for L-tryptophan and ATP. nih.govembopress.org

In bacterial TrpRS, the tryptophan binding pocket is largely hydrophobic. core.ac.uk A strictly conserved aspartic acid residue (e.g., Asp132 in Bacillus stearothermophilus TrpRS) is crucial for recognizing the indole (B1671886) nitrogen (NE1 atom) of tryptophan through hydrogen bonding. oup.compnas.orgcore.ac.ukacs.org In human TrpRS, the tryptophan binding pocket is more polar and less hydrophobic, with the indole nitrogen forming a bifurcated hydrogen bond to the hydroxyl group of Tyr159 and the side chain carbonyl group of Gln194. embopress.orgcore.ac.uk The α-amino nitrogen of tryptophan forms hydrogen bonds with other residues, such as Glu199 and Gln284 in human TrpRS. embopress.org

The ATP binding site involves interactions with characteristic Class I aminoacyl-tRNA synthetase motifs, including the 'HIGH' and 'KMSKS' sequences. ebi.ac.uk For instance, in Bacillus stearothermophilus TrpRS, Lys111 and Lys195, along with Asp132, are involved in interactions with the pyrophosphate (PPi) leaving group and the NE1 atom of tryptophan, respectively. core.ac.uk The KMSKS loop, in particular, plays a crucial role in engaging with the phosphate groups of ATP. nih.govresearchgate.net

Conformational Dynamics and Ligand-Induced Changes

TrpRS undergoes significant conformational changes during its catalytic cycle, transitioning between distinct allosteric states: an "Open" state, a "closed pre-transition state" (PreTS), and a "closed products" (Product) state. researchgate.netresearchgate.net These interconversions are driven by ligand binding. researchgate.net

In the absence of ligands, TrpRS typically exists in an open conformation. researchgate.netcore.ac.uk The binding of both ATP and tryptophan is required to induce the "closed pre-transition state" conformation, which is catalytically competent. core.ac.uk This induced-fit mechanism involves movements of mobile loops, such as the KMSKS loop, which tightens its interactions with the pyrophosphate leaving group. core.ac.uknih.gov The anticodon-binding domain also untwists relative to the Rossmann-fold domain during this transition. nih.govnih.gov Notably, the PreTS conformation has been shown to be unstable without ATP, reverting to the open conformation, suggesting that ATP binding energy is "stored" in this unfavorable protein conformation for subsequent catalysis. nih.govresearchgate.net

Inter-Subunit Communication in Dimeric TrpRS

As a homodimer, TrpRS exhibits inter-subunit communication that influences the adenylate formation process. The observed "half-of-the-sites reactivity" in E. coli TrpRS, where the two adenylates are synthesized at very different rates, is a direct consequence of this communication. nih.gov The binding of a substrate to one subunit can induce conformational changes that are transmitted to the other subunit, affecting its activity. nih.gov

Structural studies suggest a mechanism for inter-subunit communication involving residues like Asp132 (in B. subtilis TrpRS) and a small alpha-helix that bridges the tryptophan residue and a conserved tryptophan residue of the opposite subunit. nih.gov This communication ensures coordinated activity across the dimeric enzyme, which is essential for its function. nih.gov An asymmetric "open-closed" conformation has been observed in Escherichia coli TrpRS, where one active site is occupied by an intermediate product while the other remains empty, providing structural evidence for half-of-the-sites reactivity. nih.gov

Substrate Recognition and Specificity within TrpRS

TrpRS demonstrates remarkable specificity in recognizing L-tryptophan over other amino acids, a crucial aspect for the accuracy of protein synthesis. oup.comresearchgate.netresearchgate.net This specificity is achieved through a combination of active site architecture and conformational dynamics. acs.orgresearchgate.net

The tryptophan binding pocket is precisely shaped to accommodate the indole ring of tryptophan, with specific residues forming hydrogen bonds and hydrophobic interactions. embopress.orgcore.ac.ukacs.org For instance, in bacterial TrpRS, an aspartate residue forms a hydrogen bond with the indole nitrogen of L-Trp. oup.com In contrast, eukaryotic TrpRS uses a tyrosine residue for this interaction. oup.com

The discrimination against closely related amino acids, such as tyrosine, is a key aspect of TrpRS specificity. While the amino acid binding domains of TrpRS and tyrosyl-tRNA synthetase (TyrRS) share homology, specific residue variations and supramolecular factors contribute to the high fidelity of tryptophan recognition. acs.org The evolution of this discrimination mechanism, particularly for aromatic amino acids, is thought to have occurred relatively late in the development of the genetic code. pnas.org Conformational changes and domain motions within TrpRS, coupled with interactions between different domains, further enhance the enzyme's ability to specifically select tryptophan over other amino acids like tyrosine. researchgate.net

L-Tryptophan Binding Affinity

L-tryptophan binding affinity is a critical parameter defining the efficiency of enzymes that catalyze this compound formation. In the context of tryptophanyl-tRNA synthetase (TrpRS), an enzyme responsible for attaching tryptophan to its cognate tRNA, the formation of tryptophanyl adenylate is an initial reaction product when the enzyme is mixed with ATP-Mg and tryptophan. This reaction precedes the synthesis of the tryptophanyl-ATP ester. The stoichiometry of tryptophanyl adenylate synthesis by Escherichia coli TrpRS is 2 moles per mole of dimeric enzyme. nih.gov

Studies on E. coli tryptophanyl-tRNA synthetase have identified two distinct sites for tryptophanyl adenylate synthesis, exhibiting different rates. The Michaelis constants (K_m) for ATP and tryptophan in the activation reaction for the fast site are approximately 179 ± 35 µM and 23.9 ± 7.9 µM, respectively. For the slow site, the K_m values are 116 ± 45 µM for ATP and 3.7 ± 2.2 µM for tryptophan. nih.gov

In beef pancreas tryptophanyl-tRNA synthetase, both subunits of the α2 enzyme catalyze adenylate formation. At substrate saturation, the rate constant for the activation reaction is consistent for both subunits. Similarly, the pyrophosphorolysis reaction (the reverse reaction) also exhibits the same behavior. Both subunits show comparable affinity for ATP-Mg in the forward reaction and for magnesium pyrophosphate in the backward reaction. However, when tryptophan concentration is significantly below saturation, the formation of tryptophanyl adenylate follows biphasic kinetics. The rate of formation of the second adenylate, in particular, correlates with the dissociation constant of the low-affinity tryptophan site of the enzyme. nih.gov

    **Table 1: Michaelis Constants (K_m) for Tryptophanyl Adenylate Formation by *E. coli* Tryptophanyl-tRNA Synthetase**
    | Substrate   | Fast Site K_m (µM) | Slow Site K_m (µM) |
    | :---------- | :----------------- | :----------------- |
    | ATP         | 179 ± 35           | 116 ± 45           |
    | L-Tryptophan| 23.9 ± 7.9         | 3.7 ± 2.2          |
Recognition of Tryptophan Analogs

Enzymes involved in this compound formation, particularly NRPS adenylation domains, can exhibit varying degrees of flexibility in recognizing tryptophan analogs. While some enzymes show high fidelity for L-tryptophan, others demonstrate promiscuity, accepting mono-substituted tryptophan analogs and even the D-isomer of tryptophan. nih.govresearchgate.net

For instance, the TycA-A domain, which is physiologically involved in L-phenylalanine adenylation, has been shown to activate L-tryptophan and various mono-substituted tryptophan analogs, as well as D-tryptophan. nih.govresearchgate.net This suggests that certain adenylating enzymes can serve as versatile platforms for synthesizing diverse tryptophyl derivatives. nih.gov The ability of enzymes like engineered tryptophan synthases to accept different substrates and produce a wide range of tryptophan analogs highlights the potential for biocatalytic approaches in synthesizing noncanonical amino acids. chemanager-online.comcaltech.edu

    **Table 2: Substrate Acceptance by TycA-A Domain for Tryptophan and Analogs**
    | Substrate Type             | TycA-A Acceptance |
    | :------------------------- | :---------------- |
    | L-Tryptophan               | Yes               |
    | Mono-substituted Tryptophan Analogs | Yes               |
    | D-Tryptophan               | Yes               |
    | L-Phenylalanine (physiological) | Yes               |

Adenylation Domains of Non-Ribosomal Peptide Synthetases (NRPS)

Non-ribosomal peptide synthetases (NRPSs) are multi-modular enzymes that synthesize a wide array of non-ribosomal peptides (NRPs) with diverse biological activities. rsc.orgmdpi.combeilstein-journals.orgmdpi.com The adenylation (A) domain is a crucial component within each NRPS module, acting as the primary gatekeeper for substrate specificity and initiating peptide synthesis. mdpi.comnih.govebi.ac.uk

General Mechanism of Carboxylic Acid Activation by NRPS A-Domains

The activation of carboxylic acid substrates by NRPS A-domains is a two-step reaction that consumes ATP. mdpi.combeilstein-journals.orgmdpi.comnih.gov In the first step, the A-domain binds to ATP and the carboxylate substrate. The carboxylate then attacks the α-phosphate of ATP, leading to the formation of an acyl adenylate intermediate (e.g., this compound) and the release of inorganic pyrophosphate (PPi). mdpi.combeilstein-journals.orgmdpi.comnih.gov This acyl adenylate intermediate remains bound to the enzyme. nih.gov

Following the release of pyrophosphate, the adenylation domain undergoes a conformational change to bind to the phosphopantetheine (Ppant) arm of the adjacent peptidyl carrier protein (PCP) domain. mdpi.combeilstein-journals.orgmdpi.comnih.gov In the second step, the amino acid is transferred from the acyl adenylate to the thiol group of the Ppant arm of the downstream PCP, forming a thioester-bound aminoacyl-S-T domain and releasing AMP. beilstein-journals.orgmdpi.comnih.gov This mechanism ensures the precise selection and activation of the correct building block for the growing peptide chain. nih.govebi.ac.uk

Activation of L-Tryptophan to this compound by Specific A-Domains (e.g., TycA-A)

Specific NRPS A-domains are responsible for the activation of L-tryptophan to this compound. A notable example is the TycA-A domain, which is part of tyrocidine synthetase 1. Although its physiological role is L-phenylalanine adenylation, TycA-A has been demonstrated to enzymatically adenylate L-tryptophan, forming an L-tryptophyl-AMP intermediate. nih.govresearchgate.netd-nb.info This adenylated intermediate can then undergo subsequent nucleophilic substitution reactions, for instance, with amines to form amide bonds. nih.govresearchgate.netd-nb.info

Research has shown that TycA-A can facilitate the synthesis of various L-tryptophyl-N-alkylamides through a sequential process involving the enzymatic adenylation of L-tryptophan followed by an enzyme-independent nucleophilic substitution by an amine. nih.govresearchgate.net This highlights the utility of such A-domains in chemoenzymatic synthesis. nih.gov

Substrate Promiscuity and Flexibility of NRPS Adenylation Domains in Tryptophan Activation

While A-domains generally exhibit high specificity for their cognate substrates, some studies indicate that certain A-domains can recognize and activate multiple substrates, demonstrating substrate promiscuity and flexibility. mdpi.combiorxiv.org This promiscuity can extend to tryptophan activation. For example, the TycA-A domain, despite its primary specificity for L-phenylalanine, exhibits broad substrate flexibility, accepting mono-substituted tryptophan analogs and even D-tryptophan for adenylation. nih.govresearchgate.net

The ability of A-domains to activate non-canonical amino acids, including various tryptophan analogs, is a significant area of research. researchgate.net This flexibility is often exploited in bioengineering efforts to produce novel natural products with altered amino acid compositions, which can have clinical relevance. mdpi.comresearchgate.netrsc.org The substrate specificity of A-domains is dictated by spatially conserved residues within their binding pockets, often referred to as the Stachelhaus code. rsc.org However, recent studies have identified new types of A-domains with unusually high L-tryptophan specificity, further expanding the understanding of their substrate recognition capabilities. biorxiv.org

Biological Functions and Pathway Integration of Tryptophyl Adenylate

Role in Ribosomal Protein Synthesis

In the context of ribosomal protein synthesis, tryptophyl adenylate is an indispensable intermediate in the aminoacylation of transfer RNA (tRNA) with tryptophan, a process catalyzed by the enzyme tryptophanyl-tRNA synthetase (TrpRS).

The aminoacylation of tRNA(Trp) with tryptophan is a two-step reaction orchestrated by tryptophanyl-tRNA synthetase (TrpRS). In the first step, TrpRS catalyzes the activation of tryptophan (Trp) by adenosine (B11128) triphosphate (ATP) to form this compound (Trp-AMP) and pyrophosphate (PPi). This reaction can be represented as: Trp + ATP ⇌ Trp-AMP + PPi ontosight.aiwikipedia.org.

The this compound intermediate is highly labile but is sequestered within the active site of TrpRS to prevent its hydrolysis nih.gov. In the second step, the activated tryptophyl moiety from this compound is transferred to the 3'-end of its cognate tRNA(Trp) molecule, releasing adenosine monophosphate (AMP) and forming tryptophyl-tRNA(Trp) ontosight.aiwikipedia.org. This ensures that the correct amino acid is linked to its corresponding tRNA, a prerequisite for accurate protein translation ontosight.aiwikipedia.orgmdpi.com.

This precise attachment is critical for the accurate translation of the genetic code into proteins ontosight.ai.

The fidelity of protein synthesis relies heavily on the accuracy of aminoacylation, a process where TrpRS plays a crucial role in preventing misincorporation of incorrect amino acids. Tryptophanyl-tRNA synthetase, like other aminoacyl-tRNA synthetases, possesses specific structural features that contribute to its substrate recognition and catalytic precision nih.gov. For instance, the enzyme contains highly conserved signature sequences, such as KMSKS and HIGH motifs, within its Rossmann-fold domain. The KMSKS motif contributes to amino acid activation, while the HIGH motif helps stabilize ATP during amino acid activation and the 3' end of the tRNA for amino acid transfer nih.gov. These structural elements facilitate the specific binding of tryptophan and ATP, ensuring the correct formation of this compound and its subsequent transfer to tRNA(Trp), thereby maintaining the integrity of the genetic code during protein synthesis ontosight.ainih.gov.

Intermediate in Aminoacylation of tRNA(Trp)

Role in Non-Ribosomal Peptide Biosynthesis

Beyond ribosomal protein synthesis, this compound is also a key intermediate in the biosynthesis of non-ribosomal peptides (NRPs), a diverse class of natural products with various biological activities. Non-ribosomal peptide synthetases (NRPS) are multi-domain enzyme complexes that assemble these peptides in a template-independent manner.

In non-ribosomal peptide biosynthesis, the activation of amino acids, including tryptophan, occurs via a mechanism analogous to that in ribosomal protein synthesis. Adenylation (A) domains within NRPS modules are responsible for activating specific amino acids by forming an aminoacyl adenylate intermediate, such as this compound, using ATP genome.jpexpasy.orgenzyme-database.org. This activation step is crucial for "priming" the amino acid for subsequent incorporation into the growing peptide chain, effectively initiating or continuing the assembly line process genome.jpexpasy.org.

Following its formation, the activated tryptophyl moiety of this compound is transferred to the free thiol (-SH) group of a 4'-phosphopantetheine (B1211885) arm, which is covalently attached to a peptidyl-carrier protein (PCP) domain genome.jpexpasy.orgenzyme-database.org. This transfer results in a high-energy thioester bond between tryptophan and the phosphopantetheine arm core.ac.ukwikipedia.org. The PCP domain acts as a mobile tether, carrying the activated amino acid through the various catalytic centers of the NRPS assembly line core.ac.uk. The PCP domain can be part of the same multi-functional enzyme or a different protein within the NRPS complex, facilitating the modular and sequential addition of amino acids to form the final non-ribosomal peptide genome.jpexpasy.orgenzyme-database.orgcore.ac.uk.

Intermediate in Assembly Line Activation

Broader Metabolic Context of Tryptophan Activation

Tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet mdpi.commdpi.com. Its activation to this compound is a critical initial step for its utilization in protein and non-ribosomal peptide synthesis. However, tryptophan metabolism extends beyond these synthetic pathways. It is also a precursor for other vital bioactive compounds, including serotonin (B10506), melatonin, and niacin, and is extensively metabolized through the kynurenine (B1673888) pathway mdpi.commdpi.comfrontiersin.orgcreative-proteomics.com.

While the kynurenine pathway is the most active route for tryptophan degradation, accounting for approximately 95% of its metabolism, the activation of tryptophan to this compound by TrpRS represents a distinct branch dedicated to macromolecular synthesis mdpi.comcreative-proteomics.com. The expression of TrpRS, the enzyme responsible for this compound formation, can be regulated in response to various cellular conditions, including immune responses nih.govmdpi.comnih.gov. For instance, human TrpRS expression is induced by interferon-γ (IFN-γ), and it mediates high-affinity tryptophan uptake into cells, suggesting a broader role in cellular tryptophan homeostasis and immune regulation beyond its canonical function in protein synthesis nih.govnih.govnih.gov. This highlights that the activation of tryptophan, leading to this compound, is not merely a localized biochemical event but is integrated into the broader metabolic landscape and cellular signaling networks nih.govnih.gov.

Advanced Molecular and Structural Insights into Adenylate Forming Enzymes

Comparative Structural Analysis of Adenylate-Forming Enzyme Superfamily

Mechanism of Transition State Stabilization (Pentavalent Phosphorus Intermediate)

The adenylation reaction catalyzed by AFEs proceeds through a critical, negatively charged pentavalent phosphorus intermediate. nih.govnih.govfishersci.at This high-energy transition state is formed when the carboxylic acid substrate, such as tryptophan's carboxylate group, performs a nucleophilic attack on the α-phosphate of ATP. nih.govfishersci.at Effective catalysis by AFEs relies heavily on the stabilization of this transient intermediate. nih.govfishersci.at

Molecular Basis of Enzyme-Ligand Interactions

Hydrogen Bonding Networks and Hydrophobic Interactions within Active Sites

The precise and efficient function of adenylate-forming enzymes hinges on intricate molecular interactions between the enzyme and its ligands, including substrates like tryptophan and the intermediate tryptophyl adenylate. These interactions are primarily governed by a combination of non-covalent forces, including hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic interactions. uni.lufishersci.ca

Hydrogen bonding constitutes a prevalent and critical force in enzyme-ligand recognition and stabilization. uni.lu These bonds typically form between the hydrogen atoms of the ligand and electronegative atoms (such as oxygen or nitrogen) present in the amino acid residues within the enzyme's active site. uni.lu Hydrophobic interactions, arising from the association of non-polar regions of both the enzyme and the ligand, are also fundamental, particularly in stabilizing the enzyme-ligand complex within the aqueous cellular environment. uni.lu The active site itself is a three-dimensional entity, meaning that amino acid residues that are spatially close and participate in ligand binding may be located far apart in the enzyme's linear amino acid sequence. fishersci.ca

For instance, in the context of ATP binding, the adenine (B156593) ring is secured through interactions with specific residues (e.g., Gly339, Tyr340, Gly341, and Ala317 in firefly luciferase). nih.gov The ribose hydroxyl groups of ATP can also form crucial hydrogen bonds with residues like Asp422. nih.gov Tryptophan, being an aromatic amino acid, possesses unique physicochemical properties that enable it to engage in a variety of these interactions. Its cyclic planar structure and π bonds contribute to hydrophobic interactions, while its indole (B1671886) nitrogen (NH donor group) and aromatic ring can act as both hydrogen bond donors and acceptors. newdrugapprovals.org Additionally, tryptophan can participate in electrostatic and dipolar interactions, further contributing to its stabilization within the active site. newdrugapprovals.org

Evolutionary Considerations of this compound Generating Systems

The adenylate-forming enzyme superfamily (ANL superfamily) is ubiquitous across all forms of life, underscoring its ancient origins and essential roles in primary and secondary metabolic pathways. nih.gov Initial sequence-based analyses broadly categorized this superfamily into three closely related sub-families: the adenylation domains of non-ribosomal peptide synthetases (NRPS), acyl- or aryl CoA synthetases, and luciferase oxidoreductases. nih.gov However, it is recognized that other structurally distinct enzymes, such as aminoacyl-tRNA synthetases and those involved in NRPS-independent siderophore (NIS) synthesis, also perform adenylation reactions, though they were not initially integrated into this classification scheme. nih.gov

Phylogenetic analyses have further refined the understanding of this superfamily's evolutionary landscape, classifying its proteins into at least nine distinct groups, including various fatty acyl-CoA synthetases, luciferases, and aryl-CoA ligases. Ancestral phylogenetic reconstruction and sequence similarity networking suggest a divergent evolutionary path for the adenylate-forming superfamily, originating from a core enzyme scaffold that shares a close relationship with contemporary CoA ligases. nih.govwikipedia.org This evolutionary trajectory implies that CoA ligases may represent the ancestral proteins from which the diverse array of ANL superfamily enzymes subsequently evolved.

The phylogenetic diversity extends to specific enzyme types, such as fungal adenylate-forming reductases, which have diversified into several distinct classes from common ancestors. The observation of high degrees of synteny in gene regions encoding adenylate-forming enzymes in certain organisms indicates their integration into conserved gene clusters, suggesting co-evolution and functional interdependence. The ongoing discovery of novel reactions and functions within the ANL superfamily, even many decades after its initial characterization, highlights its vast and still largely unexplored biocatalytic potential, particularly within specialized metabolic pathways. nih.govwikipedia.org

Compound Names and PubChem CIDs

Methodologies and Research Approaches in Tryptophyl Adenylate Studies

Spectroscopic Techniques for Investigating Tryptophyl Adenylate Formation and Binding

Spectroscopic techniques are indispensable tools for real-time monitoring of Trp-AMP formation and its interactions with TrpRS. These methods leverage the intrinsic properties of the molecules, such as fluorescence, to track changes during enzymatic reactions.

Fluorescence Spectroscopy (e.g., Enzyme Fluorescence Quenching, Time-Resolved FRET)

Fluorescence spectroscopy is widely utilized due to the intrinsic fluorescence of tryptophan residues within proteins, which can be sensitive to changes in their local environment upon ligand binding or conformational shifts nih.govnih.gov. In the context of Trp-AMP studies, the fluorescence of TrpRS itself, or of tryptophan analogs, can be monitored.

Enzyme Fluorescence Quenching: The binding of substrates like tryptophan and ATP to TrpRS often induces conformational changes that alter the microenvironment of intrinsic tryptophan residues within the enzyme, leading to a quenching or shift in its fluorescence emission nih.govnih.govnih.gov. This phenomenon can be used to determine binding affinities and to follow the kinetics of substrate binding and product formation. For instance, studies on Escherichia coli tryptophanyl-tRNA synthetase have employed fluorescence changes of the enzyme to identify successive chemical processes during tryptophanyl adenylate synthesis nih.gov. The intensity, quantum yield, and wavelength of maximum fluorescence emission of tryptophan are highly dependent on its microenvironment; a shift to shorter wavelengths and increased intensity often indicate a decrease in solvent polarity around the tryptophan residue nih.govnih.gov.

Time-Resolved FRET (TR-FRET): TR-FRET is a sophisticated technique that combines time-resolved fluorescence with Förster Resonance Energy Transfer (FRET) to analyze binding events and conformational changes with high sensitivity and reduced background noise bmglabtech.commoleculardevices.com. While general FRET relies on energy transfer between a donor and acceptor fluorophore when they are in close proximity, TR-FRET utilizes long-lived lanthanide fluorophores as donors, allowing for delayed detection to eliminate short-lived background fluorescence bmglabtech.commoleculardevices.com. This makes TR-FRET particularly suitable for high-throughput screening applications. Although direct examples for Trp-AMP formation using TR-FRET were not explicitly detailed in the search results, the principle of TR-FRET for studying protein-ligand interactions and conformational changes, as applied in other systems (e.g., 14-3-3 protein interactions), indicates its potential for investigating the dynamics of TrpRS and Trp-AMP nih.gov. It can resolve subpopulations of conformers and their individual dynamics, providing insights into distance distributions and fast fluctuations within macromolecules plos.org.

Stopped-Flow Kinetic Analysis

Stopped-flow kinetic analysis is a powerful method for studying rapid enzymatic reactions that occur in the millisecond range, such as the formation of Trp-AMP wikipedia.orgkyoto-u.ac.jp. This technique involves rapidly mixing enzyme and substrate solutions and then abruptly stopping the flow in an observation cell, allowing for real-time monitoring of spectroscopic changes (e.g., fluorescence or absorbance) as the reaction proceeds wikipedia.orgcam.ac.uk.

Studies on tryptophanyl-tRNA synthetase from beef pancreas and Escherichia coli have extensively utilized stopped-flow analysis to investigate the pre-steady-state kinetics of tryptophanyl adenylate formation nih.govnih.gov. This method has revealed the rapid initial burst phases of adenylate formation, providing insights into the individual rate constants for the synthesis of Trp-AMP at different active sites of the dimeric enzyme. For example, in E. coli TrpRS, two distinct rates of tryptophanyl adenylate synthesis were identified: 146 ± 17 s⁻¹ for a fast site and 3.3 ± 0.9 s⁻¹ for a slow site nih.gov. Similar studies on beef pancreas TrpRS showed a rate constant of 42 ± 5 s⁻¹ for adenylate formation, with two distinct dissociation constants for tryptophan binding (KT1 = 1.6 ± 0.5 µM and KT2 = 18.5 ± 3.0 µM) nih.gov. The stopped-flow method, especially when coupled with substrate depletion analysis, has proven effective for determining kinetic constants and discriminating between different kinetic models for dimeric enzymes with high substrate affinity nih.gov.

Table 1: Kinetic Parameters of Tryptophanyl Adenylate Formation by Tryptophanyl-tRNA Synthetase

Enzyme SourceParameterValue (Fast Site)Value (Slow Site)Reference
Escherichia coliRate constant of Trp-AMP synthesis (s⁻¹)146 ± 173.3 ± 0.9 nih.gov
Escherichia coliKM for ATP (µM)179 ± 35116 ± 45 nih.gov
Escherichia coliKM for Tryptophan (µM)23.9 ± 7.93.7 ± 2.2 nih.gov
Beef PancreasRate constant of Trp-AMP formation (s⁻¹)42 ± 5(Identical for both sites) nih.gov
Beef PancreasDissociation constant for Tryptophan (KT1) (µM)1.6 ± 0.5- nih.gov
Beef PancreasDissociation constant for Tryptophan (KT2) (µM)-18.5 ± 3.0 nih.gov

Mutagenesis and Enzyme Engineering to Elucidate this compound Mechanisms

Site-directed mutagenesis and enzyme engineering are critical for understanding the roles of specific amino acid residues in the active site and other regions of TrpRS in the formation and hydrolysis of this compound nih.govsemanticscholar.org. By introducing targeted mutations, researchers can probe the contributions of individual residues to substrate binding, catalysis, and conformational changes.

For example, studies have investigated the effects of mutations in TrpRS on its ability to bind tryptophan, ATP, and tRNA, and consequently, on the formation of Trp-AMP nih.gov. Mutagenesis experiments have indicated that the tryptophan- and ATP-binding sites in TrpRS are essential for the enzyme's activity, including the initial adenylation step nih.gov. Furthermore, enzyme engineering approaches have been used to create TrpRS variants capable of incorporating unnatural amino acids, including tryptophan analogs, into proteins. These engineered synthetases can charge specific tryptophan analogs, leading to the formation of corresponding aminoacyl-AMP intermediates, which are then used for protein synthesis rice.edu. This allows for the study of how modifications to the tryptophan structure affect the adenylation reaction and subsequent steps. The D1 switch in Geobacillus stearothermophilus TrpRS, a dynamic packing motif, has been studied using combinatorial mutagenesis to understand its impact on unliganded TrpRS stability and its linkage to catalysis and specificity nih.gov.

Enzymatic Synthesis and Derivatization of this compound and its Analogs

Enzymatic synthesis is a key method for producing this compound and its analogs, often leveraging the TrpRS enzyme itself or adenylation domains from other synthetases. This approach allows for the generation of specific aminoacyl-AMP intermediates, which are valuable for mechanistic studies, structural biology, and the development of inhibitors.

The primary enzymatic reaction for Trp-AMP formation involves tryptophanyl-tRNA synthetase, which catalyzes the condensation of L-tryptophan and ATP, with the release of pyrophosphate metabolomicsworkbench.orgebi.ac.uk. L-Tryptophan + ATP L-Tryptophyl-AMP + Pyrophosphate

Beyond the natural substrate, enzymatic methods have been explored for the synthesis of diverse tryptophyl-N-alkylamides, which are derivatives of this compound. This involves the use of adenylation domains from non-ribosomal peptide synthetases, such as the first adenylation domain of tyrocidine synthetase 1 (TycA-A). This domain can enzymatically adenylate L-tryptophan to form an L-tryptophyl-AMP intermediate, followed by a nucleophilic substitution by primary or secondary amines to yield various tryptophyl-N-alkylamides d-nb.inforesearchgate.netresearchgate.net. Interestingly, TycA-A has shown broad substrate flexibility, accepting mono-substituted tryptophan analogs and even D-tryptophan for adenylation d-nb.inforesearchgate.netresearchgate.net. This highlights the potential for enzymatic derivatization to generate a wide range of Trp-AMP analogs for research purposes.

Development of High-Throughput Activity Assays for Tryptophanyl-tRNA Synthetase (e.g., Fluorimetric Assays using Analogs)

High-throughput activity assays are crucial for screening large libraries of compounds to identify potential inhibitors of TrpRS, which can have therapeutic implications. These assays often rely on detecting the formation or consumption of Trp-AMP or related products.

Fluorimetric Assays using Analogs: Fluorimetric assays are particularly well-suited for high-throughput screening due to their sensitivity and ease of automation. These assays often employ fluorescent tryptophan analogs that can be adenylated by TrpRS. For instance, 7-azatryptophan (B1233867) (7AW) has been confirmed to initiate the catalytic reaction of TrpRS, and the formation of the L-7AW-adenylate complex causes a detectable shift in its maximum emission wavelength from 400 nm to 360 nm sci-hub.se. This fluorescence change can be monitored to measure TrpRS activity in a high-throughput format sci-hub.se. Such assays provide robust signal-to-noise ratios, making them suitable for screening experiments in multi-well plate formats sci-hub.se.

Another high-throughput method is differential scanning fluorimetry (Thermofluor), which measures the thermal denaturation of proteins by monitoring changes in fluorescence. While primarily used for stability assays, it can be adapted to compare ligand affinity by observing the elevation of melting temperatures upon ligand binding nih.govresearchgate.net. This method is rapid and compatible with 384-well microtiter plates, making it valuable for screening TrpRS variants or identifying compounds that stabilize the enzyme, potentially by interacting with the Trp-AMP binding site nih.gov. Surface plasmon resonance (SPR) has also been established as a high-throughput screening and validation system for TrpRS, allowing for the measurement of binding affinities of substrates and inhibitors, including those that interact with the adenylation site sci-hub.se.

Synthetic Applications and Biocatalytic Potential

Rational Design of Tryptophyl Adenylate Analogs as Mechanistic Probes

The rational design and synthesis of this compound analogues provide invaluable tools for dissecting enzyme mechanisms, particularly in understanding enzyme specificity and active site dynamics.

Tryptophan analogues are specifically designed as tool compounds to investigate enzyme activity and function. rsc.orgnih.gov A variety of such analogues have been synthesized, including 5-hydroxytryptophan, 7-azatryptophan (B1233867), 4-fluorotryptophan, 5-fluorotryptophan, and 6-fluorotryptophan. nih.gov The synthesis of more complex analogues, such as β,β′-cyclopropyl tryptophan, may involve multi-step processes including cyclodialkylation, DIBAL-H reduction, and Strecker reactions. nih.gov

Biochemical evaluation of these analogues typically involves assessing their binding characteristics to target enzymes, such as the IDO1 mutant F164A, and their impact on enzymatic activity, including their potential as enzyme inhibitors. rsc.orgnih.gov Spectroscopic techniques, including absorbance, 19F NMR, and fluorescence spectroscopy, are extensively employed to characterize the emission properties of these analogues and to understand their effects on protein structure. nih.govresearchgate.net The fluorescence properties of tryptophan and its analogues are highly sensitive to the polarity of their immediate environment, making them effective probes for local environmental changes within proteins. researchgate.net

Tryptophan analogues serve as "intrinsic" probes, offering a powerful means to investigate the intricate details of protein structure and dynamics. nih.gov Their application aids in elucidating the complex interplay between enzyme selectivity, active site architecture, and the dynamic motions essential for enzymatic catalysis. nih.gov

Enzyme specificity is fundamentally governed by the three-dimensional structure of the active site, the specific amino acid residues present, and various environmental factors such as pH, temperature, and ionic strength. solubilityofthings.com The "induced fit" model describes how an enzyme's active site undergoes conformational adjustments upon substrate binding, thereby optimizing the fit and stabilizing the transition state of the reaction. solubilityofthings.com Analogues can be utilized to probe the local environment of the active site, providing insights into its polarity and exposure to the solvent. researchgate.net Studies involving single-tryptophan variants in enzymes, such as thermophilic alcohol dehydrogenase, allow for the spatial resolution of dynamic phenomena, enabling researchers to correlate temperature-dependent changes in local fluorescence with catalytic activity. acs.org Furthermore, mechanistic investigations employing techniques like site-directed mutagenesis can pinpoint the crucial roles of specific amino acid residues in determining the enantioselectivity of an enzyme and how they influence interactions with the adenylate intermediate. acs.orgresearchgate.net The stability of aminoacyl adenylates themselves can also be a critical factor in substrate selection and maintaining the fidelity of non-ribosomal peptide-forming systems. researchgate.net

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